![molecular formula C10H18N4O2 B13464135 tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate](/img/structure/B13464135.png)
tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals. It is characterized by the presence of a tert-butyl carbamate group and a pyrazole ring, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate typically involves multiple steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes amination, reduction, esterification, trityl protection, and condensation steps. The overall yield of the compound is approximately 59.5% .
Amination: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes amination to introduce the amino group.
Reduction: The intermediate product is then reduced to form the corresponding amine.
Esterification: The amine is esterified to introduce the ester group.
Trityl Protection: The esterified product undergoes trityl protection to protect the amino group.
Condensation: Finally, the protected intermediate is condensed with tert-butyl carbamate to form the target compound.
Analyse Chemischer Reaktionen
tert-Butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH).
Reduction: Reduction reactions can be carried out using reagents like diphenylphosphoryl azide.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as phenyl chloroformate.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(benzyloxy)carbamate: This compound is used in the synthesis of cyclic hydroxamic acids and has different reactivity due to the presence of a benzyloxy group.
tert-Butyl N-(2-bromoethyl)carbamate: This compound is used in various substitution reactions and has a bromoethyl group that imparts unique reactivity.
tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate: This compound is used in the synthesis of complex organic molecules and has a phenylhexynyl group that affects its chemical properties.
The uniqueness of this compound lies in its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals and chemical products.
Eigenschaften
Molekularformel |
C10H18N4O2 |
|---|---|
Molekulargewicht |
226.28 g/mol |
IUPAC-Name |
tert-butyl N-[2-(3-amino-1H-pyrazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)12-5-4-7-6-8(11)14-13-7/h6H,4-5H2,1-3H3,(H,12,15)(H3,11,13,14) |
InChI-Schlüssel |
ZFSUNYIAQAPVHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=NN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


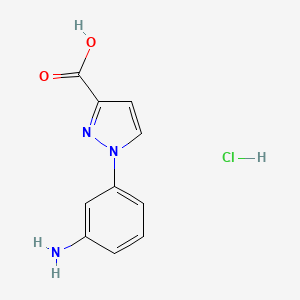
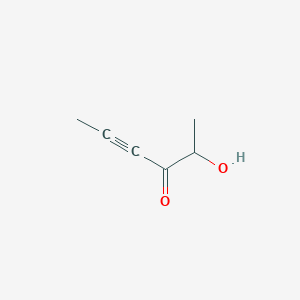

![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)
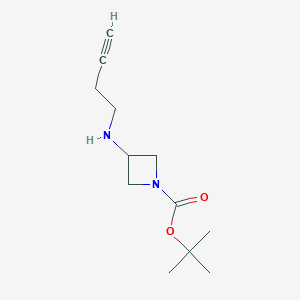
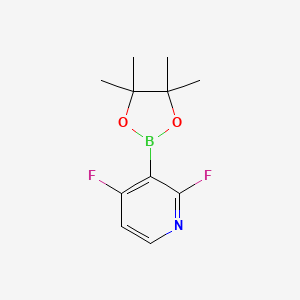
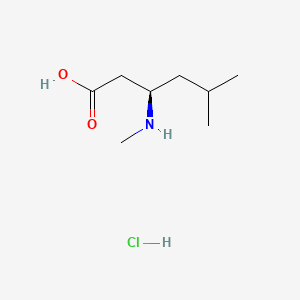
![Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)](/img/structure/B13464086.png)
![Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid](/img/structure/B13464088.png)
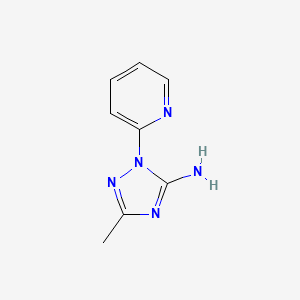
![N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-tyrosine methyl ester](/img/structure/B13464111.png)

![tert-butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate](/img/structure/B13464118.png)
